molecular formula C4H8N2O3S B017261 N-Carbamoyl-L-cysteine CAS No. 24583-23-1

N-Carbamoyl-L-cysteine

Cat. No.: B017261
CAS No.: 24583-23-1
M. Wt: 164.19 g/mol
InChI Key: APFSAMXTZRYBKF-REOHCLBHSA-N
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Description

N-Carbamoyl-L-cysteine is a derivative of the amino acid L-cysteine, characterized by the presence of a carbamoyl group attached to the nitrogen atom of the cysteine molecule.

Mechanism of Action

Target of Action

N-Carbamoyl-L-cysteine (NCC) primarily targets the biochemical pathways in certain bacteria, such as Pseudomonas sp. ON-4a . These bacteria are known as ATC-assimilating bacteria, which have the ability to convert D,L-2-Amino-Δ2-Thiazoline-4-Carboxylic Acid (D,L-ATC) to L-cysteine .

Mode of Action

NCC interacts with its targets through a series of enzymatic reactions. The bacteria produce NCC from D,L-ATC using a cell-free extract from the strain . It is suggested that these bacteria possess L-ATC hydrolase and L-NCC amidohydrolase, which facilitate the conversion of D,L-ATC to L-cysteine .

Biochemical Pathways

The biochemical pathway involving NCC is a part of the conversion process of D,L-ATC to L-cysteine. This process involves three steps :

NCC serves as an intermediate in this conversion process .

Pharmacokinetics

It is known that the compound is produced from d,l-atc by a cell-free extract from the strain

Result of Action

The primary result of NCC’s action is the production of L-cysteine from D,L-ATC . L-cysteine is an essential amino acid that plays a crucial role in various biological processes, including protein synthesis and the regulation of cellular metabolism.

Action Environment

The action of NCC is influenced by the bacterial environment in which it operates. The bacteria Pseudomonas sp. ON-4a, for example, has been found to facilitate the conversion of D,L-ATC to L-cysteine, with NCC as an intermediate

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Carbamoyl-L-cysteine can be synthesized through the bioconversion of D,L-2-amino-Δ2-thiazoline-4-carboxylic acid (D,L-ATC) using specific bacterial strains such as Pseudomonas sp. The process involves three main steps:

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Bacteria such as Pseudomonas sp. are genetically engineered to enhance the production yield. The fermentation process is optimized by controlling factors such as pH, temperature, and nutrient availability .

Chemical Reactions Analysis

Types of Reactions: N-Carbamoyl-L-cysteine undergoes various chemical reactions, including:

    Hydrolysis: Conversion to L-cysteine.

    Oxidation: Formation of disulfide bonds.

    Substitution: Reaction with other amino acids or peptides.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Carbamoyl-L-cysteine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Its role as an intermediate in the bioconversion process to L-cysteine sets it apart from other cysteine derivatives .

Properties

IUPAC Name

(2R)-2-(carbamoylamino)-3-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3S/c5-4(9)6-2(1-10)3(7)8/h2,10H,1H2,(H,7,8)(H3,5,6,9)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFSAMXTZRYBKF-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)NC(=O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)NC(=O)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90947455
Record name N-[Hydroxy(imino)methyl]cysteine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24583-23-1
Record name N-(Aminocarbonyl)-L-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24583-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Carbamoyl-L-cysteine
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Record name N-[Hydroxy(imino)methyl]cysteine
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Record name N-carbamoyl-L-cysteine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biological role of N-Carbamoyl-L-cysteine?

A1: this compound (NCC) serves as a key intermediate in the bacterial conversion of D,L-2-amino-Δ2-thiazoline-4-carboxylic acid (ATC) to L-cysteine. [] This pathway, found in certain Pseudomonas species, involves the hydrolysis of L-ATC to L-NCC by the enzyme L-2-amino-Δ2-thiazoline-4-carboxylic acid hydrolase (ATC hydrolase). Subsequently, L-NCC is further hydrolyzed to L-cysteine by the enzyme this compound amidohydrolase (NCC amidohydrolase). [, , ]

Q2: How is this compound produced in bacteria?

A2: In Pseudomonas sp. ON-4a and other related bacteria, this compound is produced through a two-step enzymatic process. First, L-2-amino-Δ2-thiazoline-4-carboxylic acid hydrolase (ATC hydrolase) catalyzes the hydrolysis of L-2-amino-Δ2-thiazoline-4-carboxylic acid (ATC) to this compound. [, , , ] This is followed by the action of this compound amidohydrolase, which converts this compound to L-cysteine. [, , , , ]

Q3: What are the key characteristics of the bacterial ATC hydrolase enzyme?

A3: ATC hydrolase, specifically the L-2-amino-Δ2-thiazoline-4-carboxylic acid hydrolase from Pseudomonas sp. ON-4a, exhibits high specificity for L-ATC. [, ] This enzyme is a tetramer composed of identical 25-kDa subunits. [, ] Studies suggest that tryptophan, cysteine, and/or histidine residues might be involved in its catalytic activity. []

Q4: What is known about the substrate specificity of bacterial NCC amidohydrolase?

A4: Research on NCC amidohydrolase from Pseudomonas sp. ON-4a indicates that the enzyme is highly specific for this compound. [] This enzyme doesn't exhibit activity against other thiazole, thiazoline, or thiazolidine derivatives, highlighting its specific role in L-cysteine biosynthesis within this pathway. []

Q5: Are there other bacterial enzymes capable of hydrolyzing this compound?

A5: Yes, a distinct L-N-carbamoylase enzyme from Sinorhizobium meliloti CECT 4114 has been identified that can hydrolyze this compound. [] This enzyme demonstrates broad substrate specificity, hydrolyzing a range of N-carbamoyl α-amino acids. Interestingly, it also shows activity towards N-formyl-L-methionine and N-acetyl-L-methionine, although at lower rates compared to N-Carbamoyl-L-methionine. []

Q6: What induces the production of ATC hydrolase and NCC amidohydrolase?

A6: Studies using Pseudomonas putida AJ3865 revealed that the production of both L-ATCase and L-NCCase is induced by L-ATC. Interestingly, D-ATC specifically induces L-NCCase but not L-ATCase. [] This suggests distinct regulatory mechanisms for these enzymes in response to different isomers of ATC.

Q7: Are there other inducers for ATC hydrolase and NCC amidohydrolase?

A7: Beyond L- and D-ATC, compounds like D- and L-methionine, S-methyl-L-cysteine, cysteic acid, and 2-aminoethane sulfonic acid have been identified as inducers for these enzymes in P. putida AJ3865. [] Notably, the induction levels by these compounds are significantly lower than those observed with ATC. []

Q8: Can the induction of ATC hydrolase and NCC amidohydrolase be enhanced?

A8: Interestingly, a synergistic effect on enzyme induction is observed when D,L-ATC is combined with the newly identified inducers mentioned previously. [] This synergistic induction specifically affects the rate of enzyme production, suggesting a potential strategy for enhancing enzyme levels in this pathway.

Q9: Have there been attempts to utilize the bacterial pathway for L-cysteine production?

A10: Yes, researchers have explored the use of Escherichia coli expressing the atcA, atcB, and atcC genes from Pseudomonas sp. for L-cysteine production. [] These genes are likely involved in the ATC to L-cysteine conversion pathway, highlighting the potential of harnessing this bacterial system for biotechnological applications.

Q10: What is the significance of studying L-5-Alkylthiomethylhydantoin S-oxides in relation to this compound?

A11: Research on L-5-Alkylthiomethylhydantoin S-oxides, particularly L-5-Propylthimethylhydantoin (±)-S-oxide (L-(±)-PHSO), revealed strong antibacterial activity. [] Interestingly, neither this compound nor its sulfoxide derivative exhibited antibacterial activity, suggesting that the hydantoin ring and the sulfoxide group are crucial for the observed activity of these compounds. [] This finding underscores the importance of structural features for biological activity and potential applications.

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